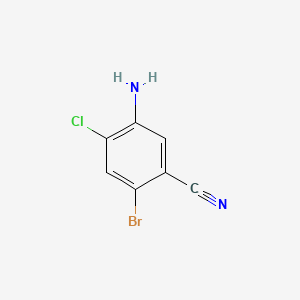

5-Amino-2-bromo-4-chlorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile typically involves the following steps:

Nitration: The starting material, 2-bromo-4-chlorobenzonitrile, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Controlled Nitration: Ensuring precise control over temperature and reaction time to avoid over-nitration.

Efficient Reduction: Using catalytic hydrogenation or other efficient reduction methods to convert the nitro group to an amino group.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-bromo-4-chlorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the bromo and chloro groups can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups with other nucleophiles.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can introduce additional substituents on the benzene ring.

Major Products Formed

Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation of the amino group can yield 5-nitro-2-bromo-4-chlorobenzonitrile.

Applications De Recherche Scientifique

5-Amino-2-bromo-4-chlorobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Amino-2-bromo-4-chlorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and chloro groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chlorobenzonitrile: Similar structure but lacks the bromo substituent.

4-Amino-2-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.

2-Amino-5-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.

Uniqueness

5-Amino-2-bromo-4-chlorobenzonitrile is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Activité Biologique

5-Amino-2-bromo-4-chlorobenzonitrile (CAS No. 1215206-56-6) is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a benzene ring substituted with an amino group, a bromo atom, and a chloro atom, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C₇H₄BrClN₂, with a molecular weight of approximately 231.48 g/mol.

Synthetic Routes

The synthesis of this compound typically involves:

- Nitration : Starting from 2-bromo-4-chlorobenzonitrile, nitration introduces a nitro group at the 5-position using concentrated nitric acid and sulfuric acid.

- Reduction : The nitro group is subsequently reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

Chemical Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The amino, bromo, and chloro groups allow for nucleophilic and electrophilic substitutions.

- Oxidation/Reduction : The amino group can be oxidized back to a nitro group under specific conditions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways involved in disease processes, making it a candidate for drug development in fields like oncology and infectious diseases .

Case Studies

Research has demonstrated the compound's potential in various biological assays:

- Anticancer Activity : In preclinical studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes critical for metabolic processes in cancer cells, thus presenting a mechanism for its anticancer effects .

Comparative Analysis

To understand its efficacy relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino, bromo, and chloro substituents | Potential anticancer activity |

| 2-Amino-4-chlorobenzonitrile | Lacks bromo substituent | Moderate biological activity |

| 4-Amino-2-chlorobenzonitrile | Different positioning of groups | Limited activity |

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential as a lead structure in drug discovery:

- In Vitro Studies : Assays conducted on various cancer cell lines showed that this compound exhibits cytotoxic effects at micromolar concentrations.

- Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells via the activation of caspase pathways .

Toxicological Data

Toxicological assessments indicate that while the compound has promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Initial data suggest moderate toxicity levels, necessitating careful consideration during drug development processes.

Propriétés

IUPAC Name |

5-amino-2-bromo-4-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNQBUNIWRQPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681485 |

Source

|

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-56-6 |

Source

|

| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.